molecular formula C21H26N2O3S2 B4046390 ethyl 2-[(benzylcarbamothioyl)amino]-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

ethyl 2-[(benzylcarbamothioyl)amino]-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Cat. No.: B4046390
M. Wt: 418.6 g/mol
InChI Key: JVQGRIZIAZTRPP-UHFFFAOYSA-N
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Description

Ethyl 2-[(benzylcarbamothioyl)amino]-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound’s structure includes a thieno[2,3-c]pyran ring, which is a fused ring system containing both sulfur and oxygen atoms

Preparation Methods

The synthesis of ethyl 2-[(benzylcarbamothioyl)amino]-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-c]pyran ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.

    Introduction of the benzylcarbamothioyl group: This step involves the reaction of the thieno[2,3-c]pyran intermediate with benzyl isothiocyanate in the presence of a base, such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Ethyl 2-[(benzylcarbamothioyl)amino]-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzylcarbamothioyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanism of Action

The mechanism of action of ethyl 2-[(benzylcarbamothioyl)amino]-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzylcarbamothioyl group may play a key role in binding to these targets, while the thieno[2,3-c]pyran ring system may contribute to the compound’s overall stability and bioavailability .

Properties

IUPAC Name

ethyl 2-(benzylcarbamothioylamino)-5-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S2/c1-4-25-20(24)18-15-10-16(13(2)3)26-12-17(15)28-19(18)23-21(27)22-11-14-8-6-5-7-9-14/h5-9,13,16H,4,10-12H2,1-3H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQGRIZIAZTRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)C(C)C)NC(=S)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[(benzylcarbamothioyl)amino]-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[(benzylcarbamothioyl)amino]-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Reactant of Route 3
ethyl 2-[(benzylcarbamothioyl)amino]-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 2-[(benzylcarbamothioyl)amino]-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Reactant of Route 5
ethyl 2-[(benzylcarbamothioyl)amino]-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Reactant of Route 6
ethyl 2-[(benzylcarbamothioyl)amino]-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

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